molecular formula C14H14O7 B13028574 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid

7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid

Cat. No.: B13028574
M. Wt: 294.26 g/mol
InChI Key: RULCYAVVKUHZCD-UHFFFAOYSA-N
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Description

7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid typically involves multi-step organic reactions. One common method includes the acylation of orcinol with acetic acid in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out at elevated temperatures (around 90°C) for an extended period (18-25 hours) with molecular sieves to ensure anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2) through molecular docking interactions . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its extended keto chain also differentiates it from simpler analogs, providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C14H14O7

Molecular Weight

294.26 g/mol

IUPAC Name

7-(2,4-dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoic acid

InChI

InChI=1S/C14H14O7/c1-7-2-8(15)4-11(18)14(7)12(19)5-9(16)3-10(17)6-13(20)21/h2,4,15,18H,3,5-6H2,1H3,(H,20,21)

InChI Key

RULCYAVVKUHZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC(=O)CC(=O)CC(=O)O)O)O

Origin of Product

United States

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